Cas no 1878132-37-6 (2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)-, (2E)-)

1878132-37-6 structure
Nome del prodotto:2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)-, (2E)-
2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)-, (2E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)-, (2E)-
- FS-4293
- starbld0007540
- AKOS015890806
- AKOS025310212
- EN300-1456985
- (2E)-3-(2-BROMO-4-FLUOROPHENYL)PROP-2-ENOIC ACID
- 3-(2-Bromo-4-fluorophenyl)acrylic acid
- SCHEMBL1988898
- 2-Bromo-4-fluorocinnamic acid
- MFCD00672926
- CS-0450630
- AM90084
- 3-(2-bromo-4-fluorophenyl)prop-2-enoic acid
- 289038-17-1
- (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid
- A819660
- (E)-3-(2-bromo-4-fluorophenyl)acrylic acid
- 2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)-
- 1878132-37-6
- EN300-1894765
-
- Inchi: 1S/C9H6BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
- Chiave InChI: KCEJGSKYYLDTNE-DUXPYHPUSA-N
- Sorrisi: C(O)(=O)/C=C/C1=CC=C(F)C=C1Br
Proprietà calcolate
- Massa esatta: 243.95352g/mol
- Massa monoisotopica: 243.95352g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 218
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- Densità: 1.685±0.06 g/cm3(Predicted)
- Punto di ebollizione: 332.8±27.0 °C(Predicted)
- pka: 4.26±0.13(Predicted)
2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)-, (2E)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1894765-0.5g |
3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |
1878132-37-6 | 0.5g |
$397.0 | 2023-09-18 | ||
Enamine | EN300-1456985-0.05g |
(2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |
1878132-37-6 | 0.05g |
$912.0 | 2023-07-10 | ||
Enamine | EN300-1894765-10.0g |
3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |
1878132-37-6 | 10.0g |
$3131.0 | 2023-07-10 | ||
Enamine | EN300-1456985-100mg |
(2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |
1878132-37-6 | 100mg |
$490.0 | 2023-09-29 | ||
Enamine | EN300-1456985-1000mg |
(2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |
1878132-37-6 | 1000mg |
$557.0 | 2023-09-29 | ||
Enamine | EN300-1894765-5g |
3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |
1878132-37-6 | 5g |
$1199.0 | 2023-09-18 | ||
Enamine | EN300-1456985-0.25g |
(2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |
1878132-37-6 | 0.25g |
$999.0 | 2023-07-10 | ||
Enamine | EN300-1456985-0.5g |
(2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |
1878132-37-6 | 0.5g |
$1043.0 | 2023-07-10 | ||
Enamine | EN300-1894765-0.25g |
3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |
1878132-37-6 | 0.25g |
$381.0 | 2023-09-18 | ||
Enamine | EN300-1456985-0.1g |
(2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |
1878132-37-6 | 0.1g |
$956.0 | 2023-07-10 |
2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)-, (2E)- Letteratura correlata
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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